

2-Hydrazinyl-N-methylacetamide: Technical Sourcing & Synthesis Guide

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Compound of Interest

Compound Name: 2-hydrazinyl-N-methylacetamide

Cat. No.: B13488129

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Executive Summary

2-Hydrazinyl-N-methylacetamide (also known as N-methyl-2-hydrazinoacetamide) is a specialized building block used primarily in the synthesis of nitrogen-containing heterocycles (e.g., 1,2,4-triazines, pyrazoles) for pharmaceutical applications.^{[1][2]}

Market Status: This compound is not a standard catalog item with major global distributors (Sigma-Aldrich, Thermo Fisher, etc.). It is typically classified as a "Make-on-Demand" or custom synthesis product, often commanding high lead times and costs (>\$1,000/g) if outsourced.

Recommendation: For research applications, the most time-efficient and cost-effective strategy is in-house synthesis using the commercially available precursor 2-Chloro-N-methylacetamide (CAS 96-30-0). This guide provides the sourcing data for the precursor and a validated protocol for the conversion.

Chemical Profile & Specifications

Property	Specification
IUPAC Name	2-hydrazinyl-N-methylacetamide
Common Synonyms	N-methyl-2-hydrazinoacetamide; Hydrazine-N-methylacetamide
Molecular Formula	C ₃ H ₉ N ₃ O
Molecular Weight	103.12 g/mol
Predicted CAS	Not widely indexed; Custom derivative
Structure	H ₂ N-NH-CH ₂ -CO-NH-CH ₃
Physical State	Likely hygroscopic solid or viscous oil (derivative dependent)
Solubility	High solubility in water, methanol, DMSO

Sourcing Strategy: The "Make vs. Buy" Analysis

Since the target molecule is not off-the-shelf, researchers must procure the primary precursor. The core starting material is 2-Chloro-N-methylacetamide.

Precursor Sourcing: 2-Chloro-N-methylacetamide (CAS 96-30-0)

Availability: High | Regulatory Restriction: Low

Supplier	Catalog #	Pack Size	Approx. Price (USD)	Lead Time
Thermo Scientific	A15582	25 g	\$240 - \$270	In Stock
Sigma-Aldrich	26305	25 g	\$200 - \$250	In Stock
TCI America	C3014	25 g	\$150 - \$180	In Stock
Enamine	Custom	100 g+	Inquire (Bulk)	2-3 Weeks

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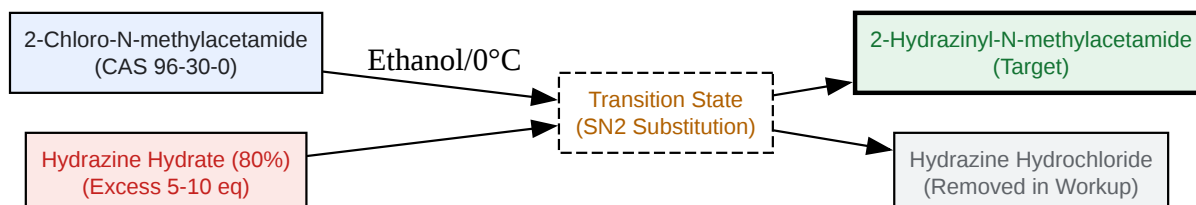
Cost Insight: Synthesizing the target from CAS 96-30-0 reduces the effective cost from ~15/g (raw material cost).

Technical Synthesis Protocol

Objective: Conversion of 2-Chloro-N-methylacetamide to **2-hydrazinyl-N-methylacetamide** via nucleophilic substitution.

Reaction Pathway

The reaction utilizes Hydrazine Hydrate as the nucleophile. A large excess of hydrazine is required to prevent the formation of the symmetrical dimer impurity (N,N'-bis(N-methylacetamido)hydrazine).



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Figure 1: Nucleophilic substitution pathway for the synthesis of **2-hydrazinyl-N-methylacetamide**.

Experimental Procedure

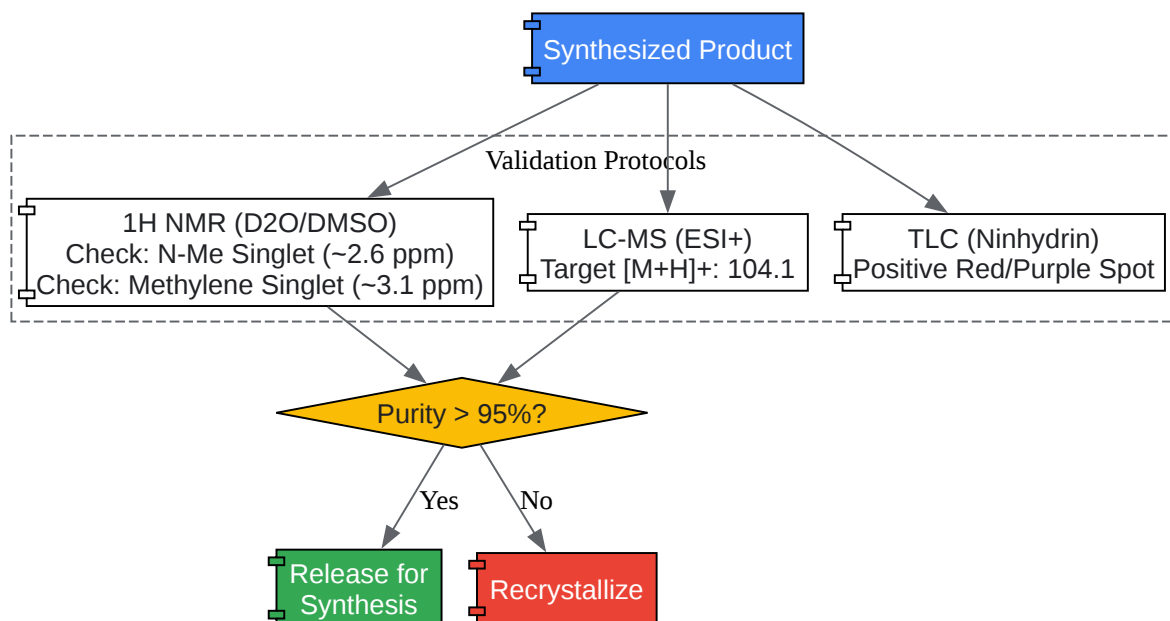
Safety Warning: Hydrazine hydrate is highly toxic, carcinogenic, and unstable. All operations must be performed in a fume hood.

- Preparation:

- Dissolve 2-Chloro-N-methylacetamide (10 mmol, 1.07 g) in Absolute Ethanol (10 mL).
- Cool the solution to 0°C in an ice bath.
- Nucleophilic Attack:
 - Add Hydrazine Hydrate (50 mmol, ~2.5 mL, 5 equivalents) dropwise over 10 minutes.
 - Note: Excess hydrazine is critical to avoid over-alkylation.
- Reaction:
 - Allow the mixture to warm to room temperature (25°C).
 - Stir for 4–6 hours. Monitor consumption of the chloride starting material via TLC (System: DCM/MeOH 9:1; Stain: Ninhydrin).
- Workup & Purification:
 - Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess hydrazine. Caution: Use a bleach trap for the vacuum pump exhaust to neutralize hydrazine vapors.
 - The residue will contain the product and hydrazine hydrochloride salts.
 - Purification: Redissolve the crude residue in a minimum amount of hot ethanol and cool to precipitate the hydrochloride salts. Filter.
 - Evaporate the filtrate to obtain the crude product. For high purity, recrystallize from Ethanol/Ether or use preparative HPLC (C18 column, Water/Acetonitrile gradient).

Quality Control & Validation

To ensure the integrity of the synthesized building block, the following QC metrics must be met.



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Figure 2: Quality Control workflow for validating the synthesized intermediate.

Expected Analytical Data

- ¹H NMR (DMSO-d₆):
 - 7.8 (br s, 1H, Amide NH)
 - 3.1 (s, 2H, -CH₂-)
 - 2.6 (d, 3H, N-CH₃)
 - 3.0-4.0 (br s, 3H, Hydrazine NH/NH₂)
- Mass Spectrometry (ESI): Calculated for

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